molecular formula C24H24N4O B12907387 Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl- CAS No. 173420-67-2

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl-

Cat. No.: B12907387
CAS No.: 173420-67-2
M. Wt: 384.5 g/mol
InChI Key: ZIZTVWLWYFAMPU-UHFFFAOYSA-N
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Description

4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) is an organic compound characterized by the presence of a furan ring substituted with two benzimidamide groups, each containing a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzimidamide Groups: The benzimidamide groups are introduced via a condensation reaction between the furan ring and the corresponding benzimidamide precursors.

    Cyclopropyl Substitution: The final step involves the substitution of the benzimidamide groups with cyclopropyl groups, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidamide groups, potentially converting them into amine derivatives.

    Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Amine derivatives of the benzimidamide groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzimidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzimidamide): Similar structure but with cyclopentyl groups instead of cyclopropyl groups.

    4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide): Contains cyclohexyl groups, leading to different steric and electronic properties.

Uniqueness: 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

173420-67-2

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

N'-cyclopropyl-4-[5-[4-(N'-cyclopropylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C24H24N4O/c25-23(27-19-9-10-19)17-5-1-15(2-6-17)21-13-14-22(29-21)16-3-7-18(8-4-16)24(26)28-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H2,25,27)(H2,26,28)

InChI Key

ZIZTVWLWYFAMPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CC5)N)N

Origin of Product

United States

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